2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide
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Overview
Description
2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring and a nitrophenyl group, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-naphthol with 2-nitroaniline in the presence of an acylating agent. One common method is as follows:
Starting Materials: 2-naphthol and 2-nitroaniline.
Acylation: The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like potassium carbonate (K2CO3) to facilitate the acylation process.
Reaction Conditions: The mixture is stirred at room temperature for a specific period, usually around 30 minutes, to allow the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The naphthalen-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-naphthalen-2-yloxy-N-(2-aminophenyl)acetamide.
Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide
- 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide is unique due to its specific combination of a naphthalene ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-16-7-3-4-8-17(16)20(22)23)12-24-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFHSUMTQJLGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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